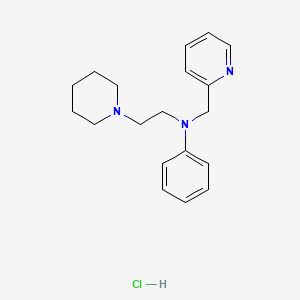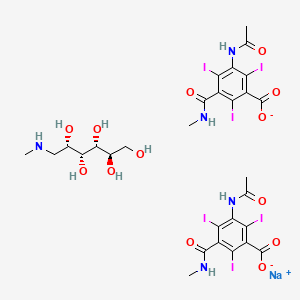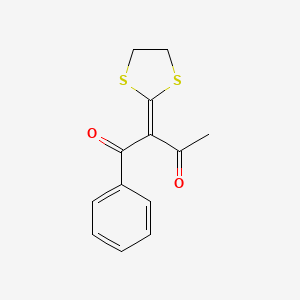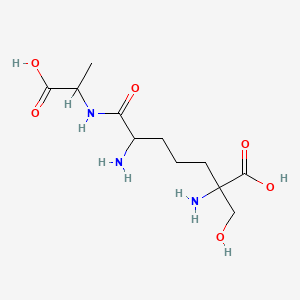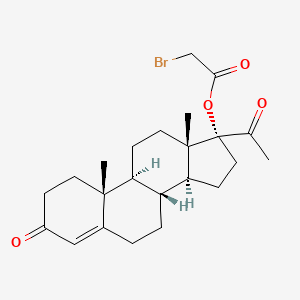
3,20-dioxopregn-4-en-17-yl bromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,20-dioxopregn-4-en-17-yl bromoacetate is a synthetic steroidal compound. It is structurally related to progesterone, a naturally occurring steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. This compound is characterized by the presence of a bromoacetyl group at the 17th position of the pregn-4-ene-3,20-dione backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,20-dioxopregn-4-en-17-yl bromoacetate typically involves the bromination of pregn-4-ene-3,20-dione followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for acetylation. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced steroidal products.
Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and biological properties.
科学的研究の応用
Chemistry: In chemistry, 3,20-dioxopregn-4-en-17-yl bromoacetate is used as a precursor for the synthesis of other steroidal compounds
Biology: In biological research, this compound is used to study the effects of steroid hormones on cellular processes. It serves as a tool to investigate the mechanisms of hormone action and receptor binding.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications, including anti-inflammatory and anti-cancer properties. Its ability to modulate hormone receptors makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of steroid-based pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive molecules.
作用機序
The mechanism of action of 3,20-dioxopregn-4-en-17-yl bromoacetate involves its interaction with steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular processes. The bromoacetyl group may enhance the compound’s binding affinity and specificity for certain receptors, leading to distinct biological effects.
類似化合物との比較
Progesterone (Pregn-4-ene-3,20-dione): A naturally occurring steroid hormone with similar structural features but lacking the bromoacetyl group.
17α-Hydroxyprogesterone: Another steroid hormone with a hydroxyl group at the 17th position instead of the bromoacetyl group.
16,17-Epoxypregn-4-ene-3,20-dione: A structurally related compound with an epoxide group at the 16th and 17th positions.
Uniqueness: The presence of the bromoacetyl group at the 17th position distinguishes 3,20-dioxopregn-4-en-17-yl bromoacetate from other similar compounds. This unique functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
61886-11-1 |
|---|---|
分子式 |
C23H31BrO4 |
分子量 |
451.4 g/mol |
IUPAC名 |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-bromoacetate |
InChI |
InChI=1S/C23H31BrO4/c1-14(25)23(28-20(27)13-24)11-8-19-17-5-4-15-12-16(26)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19H,4-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1 |
InChIキー |
RSPPFOHIWOFDRK-JZTHCNPZSA-N |
異性体SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)CBr |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)CBr |
正規SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)CBr |
同義語 |
17-((bromoacetyl)oxy)pregn-4-ene-3,20-dione 17-(bromoacetoxy)progesterone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


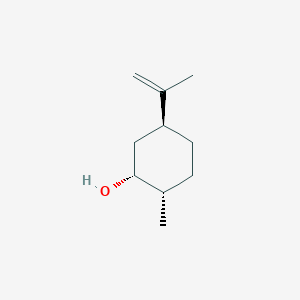
![9-(1,3-benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxy-tetrahydropyran-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]isobenzofuran-1-one](/img/structure/B1207518.png)

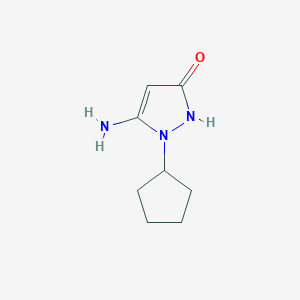


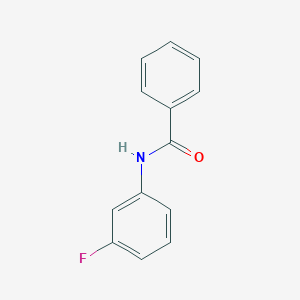
![(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1207528.png)
